Tri(carboxyethyloxyethyl)amine

Overview

Description

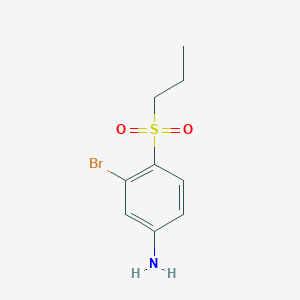

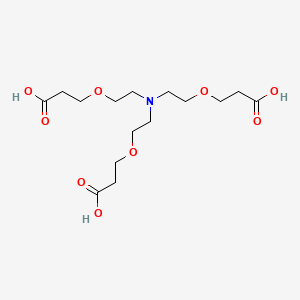

Tri(carboxyethyloxyethyl)amine is a biochemical compound used for proteomics research . It has a molecular formula of C15H27NO9 and a molecular weight of 365.38 . It’s a non-cleavable linker for bio-conjugation that contains a COOH/Carboxylic Acid group and a group linked through a linear PEG chain .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C15H27NO9 and molecular weight 365.38 . Further details about its molecular structure are not available in the search results.Physical And Chemical Properties Analysis

Amines, in general, have quite an effect on the properties as compared to alkanes due to the inclusion of a heteroatom such as nitrogen . The main chemical property of amines is their ability to act as weak organic bases .Scientific Research Applications

1. Hydrogel Development and Drug Delivery

Tri(carboxyethyloxyethyl)amine has been utilized in the development of chitosan hydrogels, serving as a multi-functional cross-linker. These hydrogels exhibit pH- and thermo-responsive swelling ratios, making them suitable for controlled drug release and targeted delivery, expanding their applications in fields like cellular or tissue delivery of drugs (Karimi et al., 2018).

2. Metabolite Profiling and Quantitation

In the realm of analytical chemistry, this compound plays a role in the derivatization of primary and secondary amines, including amino acids, biogenic amines, hormones, and neurotransmitters. Its stability and reactivity facilitate the identification and quantification of amine-containing molecules in large sample sets, showcasing its significance in complex biochemical analyses (Boughton et al., 2011).

3. Chemiluminescent Reactions and Detection

In the field of analytical detection, this compound has shown to enhance chemiluminescent reactions, particularly with certain aliphatic amines. This property is leveraged in high-performance liquid chromatography for sensitive detection and quantification of specific compounds like amino acids and neurotransmitters (Kodamatani et al., 2009).

4. Protein Research and Side Reactions

In protein research, it has been observed to participate in side reactions, leading to cleavage of protein backbones under certain conditions. This property is crucial for understanding peptide interactions and modifications in biological systems, providing insights into protein structure and function (Liu et al., 2010).

5. Synthesis and Characterization of Hybrid Materials

This compound is also significant in the synthesis of poly(amidoamine) dendrimers and their attachment to silica matrices, revealing high adsorption capacities for various bioactive acids. Such hybrid materials are promising for drug delivery systems, and their versatile nature opens doors to applications in analytical tools for biocompound contamination detection (Pawlaczyk & Schroeder, 2020).

Mechanism of Action

Target of Action

Tri(carboxyethyloxyethyl)amine is a complex compound with a unique structure. It is a 3-arm branched molecule It is known to react with primary amino-containing entities .

Mode of Action

The mode of action of this compound involves its reaction with primary amino-containing entities. This reaction occurs in the presence of an activator such as EDC or HATU

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently not available. Its impact on bioavailability would depend on these properties. As a research-grade compound , further studies are required to understand its pharmacokinetic profile.

Result of Action

Given its reactivity with primary amino-containing entities , it may have a broad range of potential effects. More research is needed to fully understand the implications of its action at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

Tri(carboxyethyloxyethyl)amine plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with amino acid decarboxylases, which are enzymes that catalyze the decarboxylation of amino acids . This interaction is crucial as it influences the formation of biogenic amines, which are important for various physiological functions . Additionally, this compound may interact with amine oxidases, enzymes responsible for the oxidative deamination of amines, thereby regulating the levels of biogenic amines in biological systems .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the concentration of biogenic amines in cells, which in turn impacts neuronal signaling and cardiovascular functions . Furthermore, this compound may alter the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules such as enzymes and proteins . For example, it can bind to amino acid decarboxylases and amine oxidases, modulating their activity and thereby influencing the levels of biogenic amines . Additionally, this compound may act as an inhibitor or activator of specific enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has been observed to affect cellular processes such as gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular function and metabolism . At high doses, it can exhibit toxic or adverse effects, such as disrupting normal cellular processes and causing oxidative stress . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the tricarboxylic acid cycle . It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels . For instance, it can affect the activity of enzymes such as isocitrate dehydrogenase and succinate dehydrogenase, which are key components of the tricarboxylic acid cycle . These interactions can lead to changes in energy production and cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can be transported across cell membranes via facilitated diffusion or active transport mechanisms . Once inside the cell, this compound may bind to proteins that facilitate its distribution to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and effects on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function . It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it influences metabolic processes and energy production . The subcellular localization of this compound is essential for its role in regulating cellular function and metabolism .

properties

IUPAC Name |

3-[2-[bis[2-(2-carboxyethoxy)ethyl]amino]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO9/c17-13(18)1-7-23-10-4-16(5-11-24-8-2-14(19)20)6-12-25-9-3-15(21)22/h1-12H2,(H,17,18)(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHMUDRSUKYNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCN(CCOCCC(=O)O)CCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[6-(1H-Imidazol-1-yl)pyridin-3-yl]methyl}-N-methylamine](/img/structure/B1398999.png)

amine](/img/structure/B1399009.png)

![N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1399010.png)